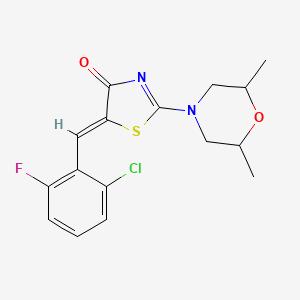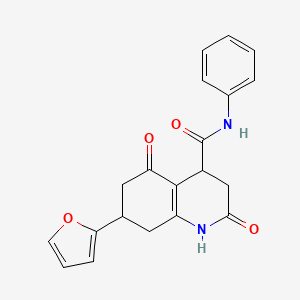![molecular formula C19H28N4O2 B5430748 4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine](/img/structure/B5430748.png)
4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine, also known as PIPM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PIPM is a piperidine-based compound that has shown promising results in various studies, including anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action for 4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound inhibits the activation of these pathways, leading to the induction of apoptosis and inhibition of cell proliferation. Additionally, this compound inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. Additionally, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has demonstrated antiviral activity against the Zika virus and West Nile virus.
实验室实验的优点和局限性
One of the advantages of using 4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine in lab experiments is its ability to inhibit various signaling pathways, making it a potential therapeutic agent for various diseases. Additionally, this compound has shown promising results in various studies, making it a potential drug candidate for further development. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be further studied.
未来方向
There are several future directions for 4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine research, including:
1. Further studies on the anti-cancer properties of this compound, including its potential as a therapeutic agent for various types of cancer.
2. Studies on the potential toxicity of this compound, including its effects on normal cells and tissues.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
4. Studies on the potential use of this compound as an anti-inflammatory agent for various inflammatory diseases.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. The synthesis method for this compound involves the reaction of 4-(4-morpholinyl)-1,2,3,6-tetrahydropyridine with 1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidine in the presence of a base. This compound inhibits various signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. Additionally, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. There are several future directions for this compound research, including further studies on its anti-cancer properties, potential toxicity, pharmacokinetics and pharmacodynamics, and potential use as an anti-inflammatory agent.
合成方法
The synthesis method for 4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine involves the reaction of 4-(4-morpholinyl)-1,2,3,6-tetrahydropyridine with 1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidine in the presence of a base. The reaction produces this compound as a white solid with a purity of over 98%.
科学研究应用
4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has demonstrated antiviral activity against the Zika virus and West Nile virus.
属性
IUPAC Name |
(4-morpholin-4-ylpiperidin-1-yl)-(6-pyrrolidin-1-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c24-19(16-3-4-18(20-15-16)22-7-1-2-8-22)23-9-5-17(6-10-23)21-11-13-25-14-12-21/h3-4,15,17H,1-2,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKDMKXHMNLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)N3CCC(CC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5430667.png)

![6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5430675.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5430680.png)


![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(methylthio)acetyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5430700.png)
![(3S*,4R*)-3-methoxy-1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-amine](/img/structure/B5430709.png)
![3-fluoro-N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride](/img/structure/B5430721.png)
![ethyl 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5430725.png)
![3-[2-(3-cyclopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5430729.png)
![N-[4-(4-morpholinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5430740.png)
![2-(5-{[6-(ethoxycarbonyl)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5430771.png)
![3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5430779.png)